

Application Note: HPLC Method for the Quantification of (-)-Eseroline Fumarate

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Compound of Interest		
Compound Name:	(-)-Eseroline fumarate	
Cat. No.:	B3340516	Get Quote

Abstract

This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (-)-Eseroline fumarate in plasma samples. The method utilizes a C18 column with gradient elution and fluorescence detection, providing high selectivity and low limits of detection and quantification suitable for pharmacokinetic studies. A simple liquid-liquid extraction (LLE) protocol is employed for sample preparation, ensuring high recovery and clean extracts. This method is ideal for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of (-)-Eseroline.

Introduction

(-)-Eseroline is a metabolite of the cholinesterase inhibitor physostigmine and is of significant interest in pharmaceutical research due to its own biological activities, including potential neuroprotective effects. Accurate quantification of (-)-Eseroline is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the quantification of (-)-Eseroline fumarate in a biological matrix using HPLC with fluorescence detection, a technique known for its high sensitivity and selectivity for fluorescent compounds.

Experimental Protocols Materials and Reagents



- (-)-Eseroline fumarate reference standard
- Internal Standard (IS): N-methylphysostigmine
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Water (deionized or HPLC grade)
- Human plasma (or other relevant biological matrix)
- Ethyl acetate (analytical grade)
- Sodium hydroxide (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence detector is required.

Table 1: HPLC Instrumentation and Conditions



Parameter	Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Kinetex C18, 100 Å, 2.6 μ m, 100 x 4.6 mm (or equivalent)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 μL
Fluorescence Detector	Excitation: 254 nm, Emission: 355 nm
Internal Standard (IS)	N-methylphysostigmine

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	5	95
7.0	5	95
7.1	95	5
10.0	95	5

Preparation of Solutions

3.1. Standard Stock Solutions



- (-)-Eseroline fumarate stock solution (1 mg/mL): Accurately weigh 10 mg of (-)-Eseroline fumarate and dissolve it in 10 mL of methanol.
- Internal Standard stock solution (1 mg/mL): Accurately weigh 10 mg of N-methylphysostigmine and dissolve it in 10 mL of methanol.
- 3.2. Working Standard Solutions and Calibration Curve
- Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.05 ng/mL to 10.0 ng/mL.[1][2]
- Spike blank plasma with the working standard solutions to prepare calibration standards.

Sample Preparation (Liquid-Liquid Extraction)

- To 500 μL of plasma sample (or calibration standard), add 50 μL of the internal standard working solution.
- Vortex for 30 seconds.
- Add 100 μL of 1 M Sodium Hydroxide to basify the sample.
- Add 3 mL of ethyl acetate.
- Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μL of the mobile phase (initial conditions: 95% A, 5% B).
- Vortex for 1 minute.
- Transfer the solution to an HPLC vial for injection.



Data Presentation

The performance of this method has been validated and key quantitative data are summarized below.[1][2]

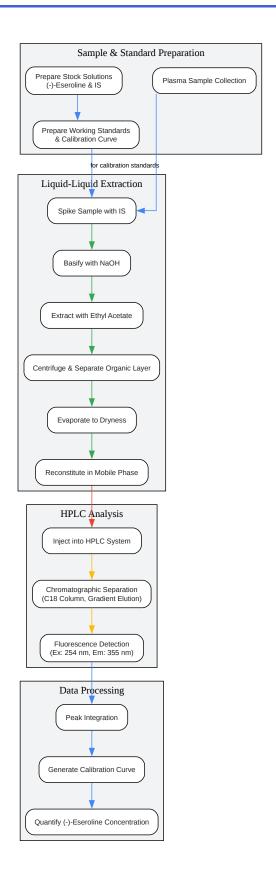
Table 3: Method Validation Parameters

Parameter	Result
Linearity Range	0.05 - 10.0 ng/mL (r ² > 0.999)
Limit of Detection (LOD)	0.025 ng/mL
Lower Limit of Quantification (LLOQ)	0.05 ng/mL
Mean Recovery (Eseroline)	80.3%
Intra-day Precision (%RSD)	0.7% - 6.6%
Inter-day Precision (%RSD)	0.7% - 6.6%
Intra-day Accuracy	97.5% - 110.0%
Inter-day Accuracy	97.5% - 110.0%

Visualization

The following diagram illustrates the experimental workflow for the HPLC quantification of (-)-Eseroline fumarate.





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Caption: Experimental workflow for the HPLC analysis of (-)-Eseroline fumarate.



Conclusion

The HPLC method detailed in this application note is a reliable, sensitive, and specific procedure for the quantification of **(-)-Eseroline fumarate** in plasma. The simple and efficient sample preparation, coupled with the high sensitivity of fluorescence detection, makes this method well-suited for a variety of research and drug development applications, particularly for pharmacokinetic profiling where low concentrations are expected.[1][2] The provided validation data demonstrates the robustness and accuracy of the method.

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References

- 1. Revival of physostigmine a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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